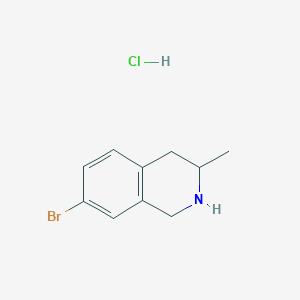

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVLUERSOKOVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Br-3-Me-TIQ) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Br-3-Me-TIQ is , with a molecular weight of approximately 262.57 g/mol. The compound features a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural characteristics contribute to its potential biological activities.

The biological activity of 7-Br-3-Me-TIQ is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been studied as a selective inhibitor of butyrylcholinesterase (BChE), which plays a role in neurotransmitter regulation .

- Receptor Modulation : 7-Br-3-Me-TIQ may bind to neurotransmitter receptors, particularly dopamine receptors, influencing signal transduction pathways and cellular responses. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Protein Interactions : The compound can interact with various proteins, affecting their structure and function, which can lead to significant biological outcomes.

Neuroprotective Effects

Research indicates that 7-Br-3-Me-TIQ exhibits neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides. In particular, studies have demonstrated that it increases cell viability in neuronal cell lines exposed to Aβ .

Antiviral Properties

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. Although specific data on 7-Br-3-Me-TIQ is limited, related compounds have demonstrated efficacy in inhibiting viral replication . This suggests that further investigation into its antiviral properties could be beneficial.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Br-3-Me-TIQ, it is essential to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Varies | BChE inhibition |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | Varies | Anticonvulsant properties |

| 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Not yet determined | Neuroprotection and receptor modulation |

This table illustrates that while similar compounds exhibit various activities, 7-Br-3-Me-TIQ's unique bromine and methyl substitutions may enhance its reactivity and binding affinity towards specific targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrahydroisoquinolines:

- Neuroprotection Against Aβ Toxicity : A study reported that 7-Br-3-Me-TIQ significantly increased cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity compared to controls .

- BChE Inhibition : Research indicated that modifications at specific positions on the tetrahydroisoquinoline ring could enhance BChE inhibitory activity. The presence of bromine at position 7 was found to be crucial for maintaining activity .

Scientific Research Applications

Chemical Properties and Structure

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has the molecular formula C₁₀H₁₃BrClN and a molecular weight of approximately 262.57 g/mol. It features a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The compound appears as a white solid and is soluble in various organic solvents. Its unique structure contributes to its diverse biological activities and applications in medicinal chemistry.

Neuropharmacology

The compound is being investigated for its potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Parkinson's disease. Preliminary studies suggest that it may interact with dopamine receptors and modulate neurotransmitter systems, which is crucial for maintaining neurological health .

Drug Development

Due to its structural characteristics, this compound serves as a potential scaffolding molecule in drug design. Isoquinolines are known for their diverse biological activities and are present in many natural products with pharmacological properties. This suggests that derivatives of this compound could be synthesized to explore new therapeutic avenues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to six closely related tetrahydroisoquinoline derivatives (Table 1). Key differences include halogen substitution (Br vs. Cl), methyl/methoxy group positioning, and stereochemistry.

Table 1: Structural and Physical Properties of Analogs

Impact of Substituents on Properties

(a) Halogen Substitution :

- Bromine (Br) : Enhances molecular weight and lipophilicity compared to chlorine (Cl). Brominated analogs (e.g., 848135-96-6) are often prioritized in drug discovery for improved binding affinity .

(b) Methyl Group Positioning :

- 3-Methyl vs. 2-Methyl : The 3-methyl derivative (848135-96-6) and 2-methyl analog (1263378-86-4) share identical molecular weights but differ in steric effects. Methyl groups at the 3-position may stabilize conformational isomers, impacting receptor interactions .

(c) Methoxy Group :

- Methoxy groups are also electron-donating, altering electronic properties of the aromatic ring .

Preparation Methods

Reductive Amination Approach

Overview:

This method involves the initial formation of an N-aryl-2-bromobenzylamine via reductive amination of aromatic aldehydes with primary aromatic amines, followed by intramolecular cyclization to form the tetrahydroisoquinoline ring.

- Step 1: Condensation of aromatic aldehyde (bearing the bromine substituent at the ortho position) with aniline derivatives under reductive conditions using sodium cyanoborohydride (NaCNBH₃).

- Step 2: Suzuki coupling of the resulting N-aryl-2-bromobenzylamine with 2-ethoxyvinyl pinacolboronate catalyzed by palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium(0)).

- Step 3: Intramolecular reductive cyclization using silane (e.g., triethylsilane) and trifluoroacetic acid (TFA) to generate the tetrahydroisoquinoline core with the methyl substituent at C-3.

- Broad substrate scope with high functional group tolerance.

- Modular approach allowing diverse substitution patterns.

- The method achieved overall yields up to 55% over three steps, with high regioselectivity and minimal side products.

- The cyclization step was optimized using TFA and triethylsilane, with yields around 30% for the tetrahydroisoquinoline core.

Construction via Palladium-Catalyzed Ethoxyvinylation

Overview:

This approach employs a palladium-catalyzed cross-coupling (Suzuki reaction) to introduce the C-3/C-4 unit of the tetrahydroisoquinoline, followed by reductive cyclization.

- Step 1: Synthesis of N-aryl-2-bromobenzylamines from ortho-brominated aromatic aldehydes and primary aromatic amines via reductive amination.

- Step 2: Suzuki coupling of these intermediates with 2-ethoxyvinyl pinacolboronate under Pd catalysis to install the vinyl group at the C-3 position.

- Step 3: Intramolecular reductive amination with silane/TFA to cyclize and form the tetrahydroisoquinoline ring.

- The overall process yields up to 55% over three steps, with high functional group tolerance.

- The method allows for the introduction of various substituents on both aromatic rings, enhancing structural diversity.

Alternative Methods and Notes

a. N-Arylation of Tetrahydroisoquinolines:

- Traditional N-arylation using aryl halides under palladium or copper catalysis (e.g., Buchwald–Hartwig or Ullmann reactions).

- Less suitable for introducing substituents at the C-3 position directly.

- Pomeranz–Fritsch-type cyclizations from aminoacetaldehyde derivatives, though these require harsh conditions and are less selective.

c. Use of Halogenated Precursors:

- Brominated aromatic aldehydes or amines serve as key building blocks, readily available commercially, facilitating substitution pattern control.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The modular approach starting from commercially available ortho-brominated aromatic aldehydes and primary aromatic amines offers high flexibility in substituent variation, essential for structure-activity relationship studies.

- The Suzuki coupling step is critical for introducing the vinyl group at C-3, enabling subsequent cyclization.

- Intramolecular reductive amination using silane/TFA is efficient for ring closure, with optimization necessary to maximize yield and minimize side products.

- The methods are compatible with various functional groups, making them suitable for synthesizing derivatives like the target compound, 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodology : A common approach involves bromination of a pre-functionalized tetrahydroisoquinoline scaffold. For example, analogous compounds (e.g., 7-bromo-2-tosyl derivatives) are synthesized via BH₃·THF-mediated reduction of amides, followed by tosyl chloride (TsCl) protection and bromine substitution at the 7-position. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Key Considerations : Ensure regioselectivity during bromination by optimizing reaction temperature (e.g., 0°C to room temperature) and stoichiometry. Monitor progress via TLC or LC-MS.

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C7, methyl at C3).

- IR Spectroscopy : Identify functional groups (e.g., NH stretching in tetrahydroisoquinoline).

- Melting Point Analysis : Compare observed values with literature (e.g., 160–161°C for structurally similar compounds) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺).

Q. What are the recommended storage and handling protocols?

- Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid long-term storage (>6 months) due to potential degradation .

- Safety : Use fume hoods , gloves , and protective eyewear . Dispose via certified hazardous waste protocols compliant with EPA/OSHA regulations .

Q. What are its primary applications in academic research?

- Pharmacological Studies : Acts as a precursor for dopamine receptor ligands or enzyme inhibitors (e.g., monoamine oxidase).

- Method Development : Used in analytical method validation (HPLC, LC-MS) for regulatory compliance (e.g., ANDA submissions) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions to enhance efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Gradients : Gradual warming from 0°C to reflux improves regioselectivity.

- Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant variables.

Q. How are synthetic byproducts identified and mitigated?

- Analytical Tools :

- HPLC-PDA/MS : Detect impurities (e.g., dehalogenated products or methyl migration byproducts).

- Isolation : Use preparative TLC or recrystallization (e.g., ethanol/water mixtures) .

- Mitigation : Adjust stoichiometry (e.g., limit excess bromine) and monitor reaction time to prevent over-bromination.

Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?

- Troubleshooting :

- Deuterated Solvent Effects : Re-run NMR in alternative solvents (CDCl₃ vs. DMSO-d₆).

- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange.

- Cross-Validation : Compare with computational models (DFT calculations for expected shifts) .

Q. What is the compound’s stability under varying pH and temperature?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.